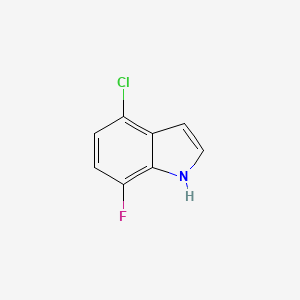

4-chloro-7-fluoro-1H-indole

Descripción

Propiedades

IUPAC Name |

4-chloro-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILNHHBZCXENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646727 | |

| Record name | 4-Chloro-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-78-5 | |

| Record name | 4-Chloro-7-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation of Fluoro-Substituted Indoles

One common approach to prepare 4-chloro-7-fluoro-1H-indole involves selective halogenation of a 7-fluoroindole precursor. The process typically includes:

- Starting Material: 7-fluoroindole or 5,7-difluoroindole derivatives.

- Protection: The indole nitrogen is often protected by tosylation to improve regioselectivity and stability during halogenation.

- Halogenation: Bromination or chlorination at the 4-position is achieved using N-bromosuccinimide (NBS) or equivalent chlorinating agents under controlled conditions.

- Deprotection: Removal of the tosyl group to yield the free 1H-indole.

- 5,7-difluoroindole is tosylated using p-toluenesulfonyl chloride in the presence of tetrabutylammonium hydrogen sulfate and NaOH in toluene, yielding the N-tosylated intermediate in high yield (up to 88%).

- Subsequent bromination with NBS in dichloromethane selectively introduces a bromine at the 4-position.

- The brominated intermediate can be further transformed via Suzuki-Miyaura coupling or other cross-coupling reactions to introduce chlorine or other substituents at the 4-position.

- Final hydrolysis or deprotection steps afford the target this compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, NaOH, toluene, room temp, 3 h | 88 | N-Tosyl protection of indole nitrogen |

| Halogenation | NBS, dichloromethane, controlled temp | Moderate | Selective bromination at C-4 |

| Cross-coupling | Suzuki-Miyaura conditions (Pd catalyst, base) | Moderate | For substitution with chlorine or other groups |

| Deprotection | LiOH in dioxane/water | High | Removal of tosyl group |

This method leverages the regioselectivity imparted by the fluorine substituent at C-7 and the tosyl protection to achieve selective halogenation at C-4.

Consecutive Two-Step Synthesis from Nitroarene Precursors

An alternative synthetic route involves a two-step process starting from appropriately substituted nitroarenes:

Step 1: Reduction of Nitroarene to N-arylhydroxylamine

- Nitroarene (e.g., 4-chloro-7-fluoronitrobenzene) is reduced using hydrazine monohydrate and Rhodium on activated charcoal in tetrahydrofuran (THF).

- This yields the corresponding N-arylhydroxylamine intermediate.

Step 2: Cyclization to Indole

- The N-arylhydroxylamine is reacted with an activated alkyne (e.g., methyl propiolate) in the presence of a base such as DABCO at low temperature (0 °C).

- This promotes cyclization to form the indole ring bearing the desired substituents, including the 7-fluoro and 4-chloro groups if present on the starting nitroarene.

- This method avoids the need for nitrogen protection.

- It is scalable, demonstrated by synthesis at 50 mmol scale with good yields (~80% overall).

- The reaction conditions are mild and produce minimal side products.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitroarene reduction | Hydrazine monohydrate, Rh/C (5%), THF | High | Formation of N-arylhydroxylamine |

| Cyclization to indole | Activated alkyne (e.g., methyl propiolate), DABCO, 0 °C, 1 h | ~80 | Formation of polysubstituted indole |

This approach is suitable for preparing C-7 substituted indoles with electron-withdrawing groups at C-3 and can be adapted for halogenated substrates such as 4-chloro-7-fluoro derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of Fluoroindoles | 7-fluoroindole derivatives | Tosylation → Halogenation → Deprotection | High regioselectivity, well-established | Multiple steps, requires protection |

| Nitroarene Reduction & Cyclization | 4-chloro-7-fluoronitrobenzene | Reduction → Cyclization | Scalable, mild conditions, no protection needed | Requires specific nitroarene precursors |

Research Findings and Notes

- The tosylation step is crucial for directing halogenation selectively to the 4-position on the indole ring and stabilizing intermediates.

- Suzuki-Miyaura coupling can be employed post-halogenation to introduce chlorine at C-4 if direct chlorination is challenging.

- The two-step nitroarene reduction and cyclization method offers a more direct route to polysubstituted indoles, including halogenated variants, with good yields and scalability.

- Both methods have been validated in research for related halogenated indoles, with yields ranging from moderate to high (50–90%) depending on conditions and substrates.

Aplicaciones Científicas De Investigación

4-Chloro-7-fluoro-1H-indole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-chloro-7-fluoro-1H-indole involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to biological receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, influencing cellular pathways and processes.

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism: 6-Chloro-7-fluoro-1H-indole and 6-chloro-4-fluoro-1H-indole demonstrate how minor positional changes alter melting points and applications.

Synthetic Strategies :

- Halogenation reactions (e.g., using K₂CO₃ and TosMIC for imidazole-indole hybrids ) and nucleophilic substitution (e.g., methylation with methyl iodide ) are common for introducing substituents.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole-linked indoles, as seen in 5-fluoro-3-(triazolyl)ethyl-indole derivatives .

Pharmacological Relevance :

Actividad Biológica

4-Chloro-7-fluoro-1H-indole is a significant derivative of indole, a structure known for its presence in various natural products and pharmaceuticals. This compound exhibits a range of biological activities due to the unique substitution pattern of chlorine and fluorine atoms, which enhance its chemical reactivity and potential therapeutic applications.

Target of Action

This compound interacts with multiple biological targets, including various receptors and enzymes. The binding affinity to these targets can lead to significant alterations in cellular processes, influencing pathways critical for disease progression.

Mode of Action

The compound's mechanism includes modulation of signaling pathways, gene expression, and metabolic processes. Indole derivatives generally exhibit diverse biological activities such as antiviral, anticancer, anti-inflammatory, and antimicrobial effects.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways. For instance, it can inhibit enzymes involved in metabolic pathways, leading to altered metabolic flux and cellular responses. Its influence on cellular signaling can result in changes to cell proliferation and apoptosis .

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics. The halogenated structure enhances its interaction with microbial targets, potentially overcoming resistance mechanisms .

Anticancer Properties

Research highlights the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been documented in several studies, indicating its promise as an anticancer agent .

Anti-inflammatory Effects

The compound also shows anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thus reducing inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indole | Lacks fluorine; different reactivity | Limited antimicrobial properties |

| 7-Fluoro-1H-indole | Lacks chlorine; affects chemical properties | Moderate anticancer activity |

| 4-Bromo-7-fluoro-1H-indole | Similar structure; bromine instead of chlorine | Enhanced antimicrobial effects |

Q & A

Q. What are the established synthetic routes for 4-chloro-7-fluoro-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated indoles typically involves cyclization or functionalization of pre-existing indole scaffolds. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for similar fluoro-indole derivatives, where substituents are introduced via Sonogashira coupling or nucleophilic aromatic substitution . Key factors affecting yield include:

- Catalyst selection : CuI or Pd-based catalysts for cross-couplings.

- Solvent systems : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction efficiency.

- Temperature : Reactions often proceed at 60–100°C for 12–24 hours.

A representative protocol (adapted from ):

Dissolve intermediates in PEG-400/DMF.

Add catalysts and halogenating agents (e.g., Cl⁻/F⁻ sources).

Purify via column chromatography (70:30 EtOAc:hexane).

Typical yields range from 30–50%, with purity confirmed by NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C/19F NMR : Assigns substituent positions and confirms halogen presence. Fluorine’s strong electronegativity causes significant chemical shifts (e.g., 19F NMR at ~-120 ppm for aromatic F) .

- X-ray crystallography : Resolves bond lengths and angles. SHELXL (via SHELX suite) is widely used for refinement, especially for small molecules. Data collection at 100 K improves resolution (e.g., R factor < 0.03) .

- Mass spectrometry (FAB-HRMS) : Validates molecular weight (calc. 169.58 g/mol for C₈H₅ClFN) .

Q. What biochemical pathways are likely influenced by this compound?

Methodological Answer: Indole derivatives often modulate:

- Cytochrome P450 enzymes : Halogenation alters metabolic stability.

- Receptor tyrosine kinases (RTKs) : Fluorine enhances binding affinity to hydrophobic pockets.

- Apoptosis pathways : Chlorine substituents may increase pro-apoptotic activity.

To identify specific targets:

Perform enzyme inhibition assays (e.g., IC₅₀ determinations).

Use molecular docking (e.g., AutoDock Vina) to predict interactions with RTKs or DNA topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Impurities in synthesized batches (e.g., unreacted intermediates).

Resolution strategies:

Systematic replication : Repeat experiments under standardized protocols (e.g., OECD guidelines).

Meta-analysis : Aggregate data from multiple studies to identify trends.

Advanced analytics : Use HPLC-MS to verify compound purity (>98%) before testing .

Q. What computational methods optimize the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- QSAR modeling : Correlates substituent positions (Cl at C4, F at C7) with IC₅₀ values.

- Molecular Dynamics (MD) : Simulates binding stability in target proteins (e.g., EGFR kinase).

Example workflow:

Generate derivative libraries using Cheminformatics tools (e.g., RDKit).

Screen for ADMET properties (e.g., bioavailability, toxicity).

Q. How can reaction yields for this compound synthesis be improved while minimizing byproducts?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves yield by 15–20%.

- Flow chemistry : Enhances heat/mass transfer, reducing side reactions.

- Catalyst optimization : Immobilized catalysts (e.g., CuI on silica) enable recycling and reduce metal contamination.

Key parameters to monitor: - Temperature gradients : Avoid local overheating.

- Stoichiometry : Maintain a 1:1.2 molar ratio of indole precursor to halogenating agent .

Data Contradiction and Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent cytotoxicity data across studies?

Methodological Answer:

- ANOVA with post-hoc tests : Identifies significant variability between experimental groups.

- Bland-Altman plots : Visualizes agreement between datasets.

- Sensitivity analysis : Tests robustness of conclusions to outlier removal.

Documentation should include raw data tables (e.g., IC₅₀ values, cell viability %) in appendices for transparency .

Ethical and Data Management Considerations

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.